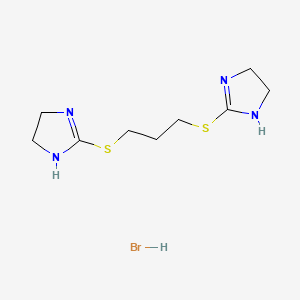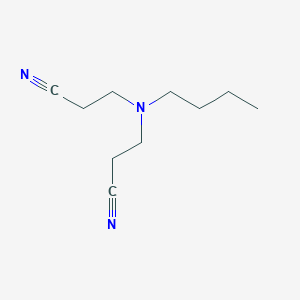
Propanenitrile, 3,3'-(butylimino)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanenitrile, 3,3’-(butylimino)bis- is a chemical compound with the molecular formula C10H17N3. It is known for its unique structure, which includes a butylimino group attached to a propanenitrile backbone. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanenitrile, 3,3’-(butylimino)bis- typically involves the reaction of butylamine with acrylonitrile under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a base, to facilitate the formation of the imino group. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of propanenitrile, 3,3’-(butylimino)bis- involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. This process is optimized to maximize efficiency and minimize waste. The use of advanced separation techniques, such as distillation and crystallization, ensures that the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Propanenitrile, 3,3’-(butylimino)bis- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The reaction is usually performed under anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of propanenitrile, 3,3’-(butylimino)bis- may yield nitrile oxides, while reduction may produce primary amines. Substitution reactions can lead to a variety of substituted nitriles and imines .
Applications De Recherche Scientifique
Propanenitrile, 3,3’-(butylimino)bis- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It is explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism by which propanenitrile, 3,3’-(butylimino)bis- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its mechanism of action are complex and depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Propanenitrile, 3,3’-(butylimino)bis- can be compared with other similar compounds, such as:
Propanenitrile, 3,3’-(ethylimino)bis-: This compound has an ethylimino group instead of a butylimino group, which affects its chemical properties and reactivity.
Propanenitrile, 3,3’-(methylimino)bis-: This compound has a methylimino group, leading to differences in its physical and chemical characteristics.
Propanenitrile, 3,3’-(propylimino)bis-: This compound has a propylimino group, which influences its behavior in chemical reactions and applications.
The uniqueness of propanenitrile, 3,3’-(butylimino)bis- lies in its specific structure, which imparts distinct properties and makes it suitable for particular applications that other similar compounds may not be able to fulfill.
Propriétés
Numéro CAS |
1789-37-3 |
|---|---|
Formule moléculaire |
C10H17N3 |
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
3-[butyl(2-cyanoethyl)amino]propanenitrile |
InChI |
InChI=1S/C10H17N3/c1-2-3-8-13(9-4-6-11)10-5-7-12/h2-5,8-10H2,1H3 |
Clé InChI |
OCHYAVQMXYIMPX-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCC#N)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


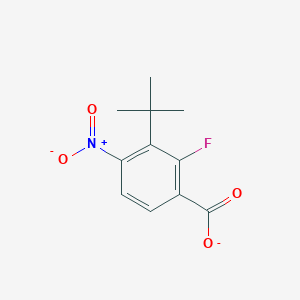
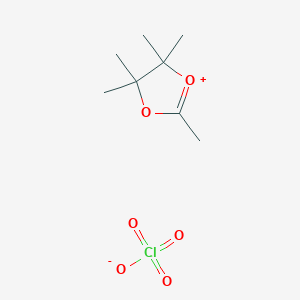
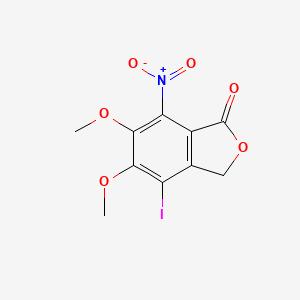
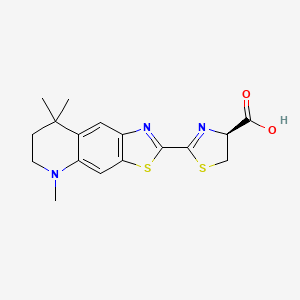
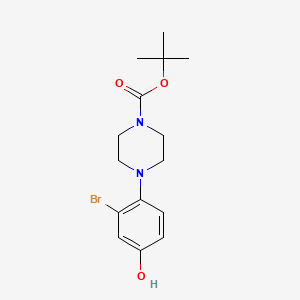
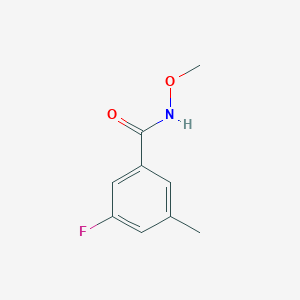
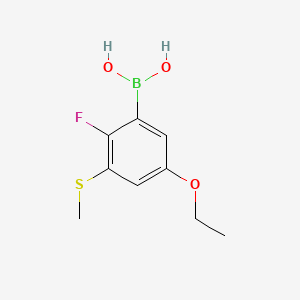
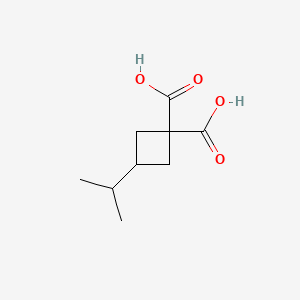
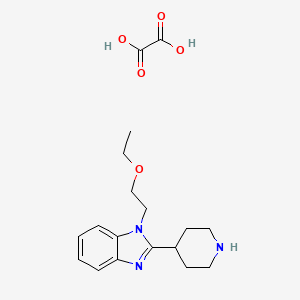
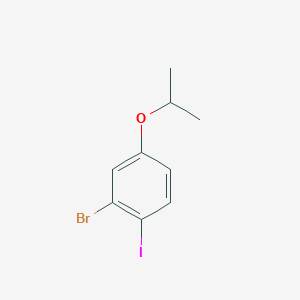
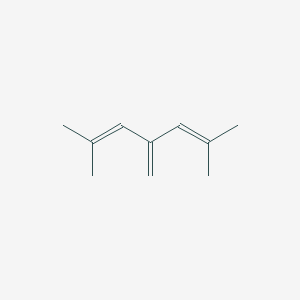
![Naphtho[1,8-cd][1,2]oxathiole](/img/structure/B14761413.png)
![Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B14761415.png)
